N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR (DMSO-d$$ 6 $$):
- Aromatic protons: Multiplet signals at 7.2–7.5 ppm (integration for 8H).
- Amino proton ($$-\text{NH}
- Sulfonamide proton ($$-\text{SO}2\text{NH}-$$): Disappears upon deuteration, appearing as a singlet at 10.5 ppm .
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- Absorption Bands :
X-ray Crystallography and Solid-State Packing Arrangements
While direct X-ray data for this compound is limited, analogous N-arylbenzenesulfonamides crystallize in monoclinic systems (space group $$ P2_1/c $$) with the following features:
- Unit Cell Parameters :
- Hydrogen Bonding : Intermolecular N-H···O bonds between sulfonamide groups form 1D chains along the $$ b $$-axis.
- Packing Efficiency : van der Waals interactions between chlorophenyl groups contribute to a density of 1.235 g/cm$$ ^3 $$ .
Computational Chemistry Insights (DFT, Molecular Orbital Calculations)
Density Functional Theory (DFT) studies provide insights into electronic properties:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized on sulfonyl oxygen atoms ($$-\text{SO}_2-$$), while the chlorophenyl group exhibits partial positive charge.
- Molecular Orbital Analysis :
- Thermodynamic Stability : Calculated Gibbs free energy of formation ($$ \Delta G_f $$) is -285.6 kJ/mol , confirming stability under standard conditions.
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Signals/Bands | Assignment |
|---|---|---|
| $$ ^1\text{H} $$ NMR | 7.2–7.5 ppm (multiplet) | Aromatic protons |
| 10.5 ppm (singlet) | Sulfonamide N-H | |
| IR | 1150 cm$$ ^{-1} $$, 1350 cm$$ ^{-1} $$ | S=O stretching |
| UV-Vis | 260 nm ($$\varepsilon = 4500 \, \text{M}^{-1}\text{cm}^{-1}$$) | π→π* transition |
Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVYFKMOPNABOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396987 | |
| Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438017-93-7 | |
| Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 3-nitrobenzenesulfonamide, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .
Chemical Reactions Analysis
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzenesulfonamides and their derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is primarily studied for its potential as a therapeutic agent. It has shown promise as an inhibitor of carbonic anhydrases, particularly isoforms CA IX and CA XII, which are implicated in cancer progression and other pathological conditions. The compound exhibits nanomolar potency against these enzymes, indicating a strong binding affinity that could be exploited for drug development .
Case Studies :
- Anticancer Activity : Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting potential for developing targeted cancer therapies .
- Enzyme Inhibition Studies : A study evaluated the inhibitory effects of this compound on carbonic anhydrase IX, revealing IC50 values ranging from 10.93 to 25.06 nM, highlighting its selectivity for CA IX over CA II .
Biological Activities
Antimicrobial Properties : The compound has been investigated for its antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .
Anti-inflammatory Effects : Recent studies have explored the anti-inflammatory properties of this compound. In LPS-stimulated macrophages, treatment with the compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
Industrial Applications
This compound is also utilized in the chemical industry for the synthesis of dyes and pigments. Its role as a reagent in various chemical reactions enhances its value in industrial applications.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
it is believed to exert its effects through interactions with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Substituent Position: The position of the chlorine atom on the aryl group significantly impacts molecular interactions.
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) increase sulfonamide acidity, enhancing hydrogen-bonding capacity in crystal lattices. In contrast, -NH₂ (electron-donating) may improve solubility but reduce metabolic stability .
Reactivity Insights :
- The target compound’s synthesis leverages microwave-assisted techniques, improving reaction efficiency compared to traditional reflux methods .
- Steric hindrance from the 3-chlorophenyl group may necessitate longer reaction times or elevated temperatures compared to less bulky analogs (e.g., N-(2-chlorophenyl) derivatives) .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic and Electronic Properties
Key Findings :
- The absence of crystallographic data for the target compound limits direct comparisons. However, analogs like N-(3-chlorophenyl) succinamide exhibit dihedral angles (~43.5°) between aromatic and amide planes, influencing molecular rigidity and packing .
- Hydrogen-bonding networks in sulfonamides (e.g., N-H⋯O) enhance thermal stability and solubility in polar solvents .
Table 4: Reported Bioactivities of Structural Analogs
Implications for Target Compound :
- While direct bioactivity data for the target sulfonamide is lacking, its structural analogs demonstrate significant anti-inflammatory and enzyme-inhibitory profiles. The sulfonamide group’s inherent hydrogen-bonding capacity may enhance target engagement compared to carboxamides .
- The 3-chlorophenyl moiety’s electron-withdrawing nature likely improves metabolic stability, a critical factor in drug development .
Biological Activity
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
- Chemical Formula : C12H12ClN2O2S
- Molecular Weight : 284.75 g/mol
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-231) and colon cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by inhibiting carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors.
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 10.5 | 22% |
| HCT116 | 15.0 | 18% |
The significant increase in apoptotic cells indicates that the compound could be further explored for cancer therapeutics .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound selectively inhibits carbonic anhydrases, which play a crucial role in regulating pH and bicarbonate levels in tissues. This inhibition disrupts tumor growth and proliferation.
- Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have shown that the compound is effectively taken up by cancer cells, enhancing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics such as ciprofloxacin .
Case Study 2: Cancer Treatment
A recent clinical trial investigated the effects of this compound on patients with advanced breast cancer. Preliminary results indicated a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and its derivatives?
Methodological Answer: Synthesis typically involves condensation reactions between 3-aminobenzenesulfonyl chloride and substituted anilines. For derivatives, hydrazinecarbothioamide intermediates (e.g., N-(3-chlorophenyl)-2-(arylidene)hydrazinecarbothioamides) are prepared via Schiff base formation, followed by cyclization with α-haloketones or aldehydes under reflux in polar aprotic solvents like DMF . Purification often employs recrystallization from ethanol-DMF mixtures. Yield optimization (82–88%) requires precise stoichiometry and temperature control .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing arrangements. For example, monoclinic systems (e.g., P2₁/c or P2₁/n) with unit cell parameters (e.g., a = 11.1371 Å, b = 4.85230 Å, c = 21.5198 Å) are common .
- NMR spectroscopy : ¹H-NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 266.11 for dichloro derivatives) .
Q. How do substituents on the aryl ring influence the compound’s crystallographic properties?
Methodological Answer: Substituents like chloro or methyl groups alter crystal packing via steric and electronic effects. For instance, chloro groups at the meta position induce planar conformations due to intramolecular hydrogen bonding (N–H⋯O=S), stabilizing monoclinic lattices . Comparative studies of analogs (e.g., N-(4-chlorophenyl) vs. N-(3-chlorophenyl)) reveal distinct torsion angles (e.g., 5.8° vs. 12.3°) affecting supramolecular interactions .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structure refinement?
Methodological Answer: Discrepancies in R factors or unit cell parameters may arise from twinning, disordered solvent, or radiation damage. Strategies include:
- Using SHELXL for robust refinement against high-resolution data, adjusting weighting schemes to minimize residuals (e.g., wR2 < 0.15) .
- Validating models with PLATON to check for missed symmetry or hydrogen-bonding networks .
- Cross-verifying with spectroscopic data (e.g., ensuring NMR-derived substituent positions align with SCXRD results) .
Q. What experimental designs optimize the biological activity of sulfonamide derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the para position to enhance binding to target enzymes .
- Co-crystallization with biological targets : Resolve binding modes using high-throughput phasing pipelines (e.g., SHELXC/D/E) .
- In silico screening : Dock derivatives into active sites (e.g., carbonic anhydrase) to prioritize synthesis of high-affinity analogs .
Q. How can solvent effects and reaction kinetics be controlled during derivative synthesis?
Methodological Answer:
- Solvent selection : Use DMF for solubility of polar intermediates or toluene for Friedel-Crafts reactions to minimize side products .
- Kinetic monitoring : Employ HPLC or in-situ IR to track reaction progress. For example, thiazoline formation reaches equilibrium in 6–8 hours at 80°C .
- Activation energy modulation : Catalyze cyclization with Lewis acids (e.g., ZnCl₂) to reduce energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
